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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indazole

Cat. No.: B1397961 Get Quote

An In-Depth Technical Guide to 6-methoxy-1-methyl-1H-indazole: Properties, Synthesis, and

Applications

Introduction
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and

pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural

and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide

array of biological targets. Indazole derivatives are key components in numerous therapeutics,

demonstrating activities as anti-cancer agents, anti-inflammatory drugs, and serotonin 5-HT₃

receptor antagonists.[1][2][3]

This guide focuses on a specific derivative, 6-methoxy-1-methyl-1H-indazole. The

introduction of a methoxy group at the 6-position and a methyl group at the N1 position

significantly alters the parent molecule's physicochemical properties, solubility, and metabolic

stability, making it a valuable building block for drug discovery. The N-methylation resolves the

tautomeric ambiguity of the parent indazole, locking the scaffold into the more

thermodynamically stable 1H-form and providing a fixed vector for molecular elaboration.[2][4]

This document serves as a technical resource for researchers, providing in-depth information

on its chemical properties, a validated synthetic protocol, reactivity profile, and applications.
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6-methoxy-1-methyl-1H-indazole is a solid at room temperature. Its core structure features

the aromatic indazole ring system with a methoxy group (-OCH₃) on the benzene ring and a

methyl group (-CH₃) on the pyrazole nitrogen at position 1. The methoxy group acts as an

electron-donating group, influencing the reactivity of the aromatic system, while the N-methyl

group enhances lipophilicity.

Property Value Source

IUPAC Name
6-methoxy-1-methyl-1H-

indazole
[5]

CAS Number 1236127-55-1 [5]

Molecular Formula C₉H₁₀N₂O [5]

Molecular Weight 162.19 g/mol [5]

Monoisotopic Mass 162.0793 Da [5]

Appearance Solid (predicted) [6]

Topological Polar Surface Area 27 Å² [5]

Hydrogen Bond Acceptor

Count
2 [5]

Complexity 163 [5]

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 6-
methoxy-1-methyl-1H-indazole. While a specific experimental spectrum for this exact

molecule is not publicly available, a detailed prediction can be made based on established

principles and data from closely related analogs.[7][8][9]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for

each unique proton.

N-CH₃: A sharp singlet around 3.9-4.1 ppm, characteristic of a methyl group attached to a

nitrogen atom within a heteroaromatic ring.
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O-CH₃: A sharp singlet around 3.8-3.9 ppm.

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region

(approx. 6.8-7.8 ppm). The H7 proton will likely be a doublet, coupled to H5. The H5

proton will appear as a doublet of doublets, coupled to H7 and H4. The H4 proton, being

ortho to the electron-donating methoxy group, will likely be the most upfield of the benzene

protons, appearing as a doublet.

Indazole C3-H: A singlet around 8.0 ppm, characteristic of the proton at the 3-position of

the indazole ring.

¹³C NMR (Carbon NMR):

N-CH₃ and O-CH₃: Signals for the methyl carbons are expected in the upfield region,

typically around 35-40 ppm for N-CH₃ and 55-60 ppm for O-CH₃.

Aromatic and Heteroaromatic Carbons: The remaining carbons of the bicyclic system will

appear in the downfield region (approx. 90-160 ppm). The carbon bearing the methoxy

group (C6) will be significantly shielded and appear further upfield compared to other

aromatic carbons, while C3a and C7a at the ring junction will also have characteristic

shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching

vibrations from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching

within the aromatic rings (~1450-1620 cm⁻¹), and a strong C-O stretching band from the

methoxy group (~1250 cm⁻¹).[7]

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a

prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 162 or 163, respectively, confirming the

molecular weight.

Synthesis and Mechanistic Insights
The most direct and common synthesis of 6-methoxy-1-methyl-1H-indazole is the N-

alkylation of the commercially available precursor, 6-methoxy-1H-indazole. A critical challenge

in the alkylation of N-unsubstituted indazoles is controlling the regioselectivity, as the reaction

can yield both N1 and N2-alkylated products.[10][11] The 1H-tautomer is generally more stable,
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but reaction conditions can influence the outcome.[4] To favor the thermodynamically preferred

N1 product, a standard protocol involves using a suitable base and alkylating agent in a polar

aprotic solvent.

Experimental Protocol: N1-Methylation of 6-methoxy-1H-
indazole

Objective: To synthesize 6-methoxy-1-methyl-1H-indazole with high regioselectivity for the

N1 isomer.

Reagents:

6-methoxy-1H-indazole (1.0 eq)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate

(K₂CO₃, 2.0 eq)

Methyl iodide (CH₃I, 1.2 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq)

Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-

methoxy-1H-indazole (1.0 eq).

Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

Cool the solution to 0 °C using an ice bath.

Causality: Add sodium hydride (1.2 eq) portion-wise. NaH is a strong, non-nucleophilic

base that irreversibly deprotonates the indazole N-H, forming the indazolide anion. This

ensures the reaction proceeds efficiently. The low temperature helps control the

exothermic reaction.

Allow the mixture to stir at 0 °C for 30 minutes. The formation of the anion is typically

accompanied by hydrogen gas evolution.
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Add methyl iodide (1.2 eq) dropwise to the solution while maintaining the temperature at 0

°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

4-12 hours, monitoring by TLC until the starting material is consumed.

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium

chloride (NH₄Cl) solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Validation: Purify the crude product by silica gel column chromatography. The

regiochemistry of the final product must be confirmed by ¹H NMR, with the N1-methyl

signal typically appearing slightly downfield compared to the N2-methyl signal in

analogous compounds.[2]
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Caption: Synthetic workflow for N-methylation of 6-methoxy-1H-indazole.

Chemical Reactivity and Derivatization
The reactivity of 6-methoxy-1-methyl-1H-indazole is governed by the interplay of its

constituent parts: the electron-rich pyrazole ring and the activated benzene ring.
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Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole is activated

towards EAS by the electron-donating methoxy group. The directing effects of the methoxy

group (ortho-, para-directing) and the fused pyrazole ring will determine the position of

substitution. Electrophiles are likely to attack positions 4, 5, and 7. Position 7 is sterically

hindered by the N1-methyl group, and position 5 is para to the strongly activating methoxy

group, making it a highly probable site for substitution. Position 4 is also activated (ortho to

the methoxy group).

Reactivity at C3: The C3 position of the indazole ring can be susceptible to lithiation followed

by quenching with an electrophile, allowing for functionalization at this site.

N-Oxidation: The nitrogen atoms, particularly the more basic N2, could potentially undergo

oxidation, although this is less common.

 E⁺  E⁺  E⁺  1. BuLi
2. E⁺

5
(Highly Activated)

4
(Activated)

7
(Less Favored)

3
(Lithiation Site)
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Caption: Potential sites for electrophilic attack and functionalization.

Applications in Research and Drug Development
The indazole core is a cornerstone in modern drug design, and 6-methoxy-1-methyl-1H-
indazole serves as a crucial intermediate and building block.

Kinase Inhibitors: The indazole scaffold is adept at forming key hydrogen bonds with the

hinge region of protein kinases. Many kinase inhibitors feature a substituted indazole core.

The 6-methoxy group can provide additional interactions or modulate solubility and cell

permeability, making this compound a valuable starting point for inhibitor libraries.
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Bioisostere for Indole and Phenol: Indazoles are often used as bioisosteres for indoles or

phenols. 6-methoxy-1-methyl-1H-indazole can mimic the structure of N-methyl-6-

methoxyindole, but with an additional hydrogen bond acceptor (N2) that can improve target

affinity and alter physicochemical properties.

Patented Scaffolds: While specific drugs containing this exact molecule may not be on the

market, numerous patents cite closely related substituted indazoles for a range of

therapeutic uses, including as modulators for IRAK4 and in compounds for blocking the

reuptake of norepinephrine, dopamine, and serotonin.[12]

Safety and Handling
While a specific safety data sheet (SDS) for 6-methoxy-1-methyl-1H-indazole is not widely

available, hazard information can be extrapolated from related indazole compounds.[6][13]

Hazard Classification (Predicted):

Harmful if swallowed (Acute toxicity, oral).[13]

Causes skin irritation.[13]

Causes serious eye irritation.[13]

May cause respiratory irritation.[6][13]

Recommended Handling Procedures:

Handle in a well-ventilated area or a chemical fume hood.[14]

Avoid breathing dust, fumes, or vapors.[15]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.[14][16]

Wash hands thoroughly after handling.[16]

Store in a tightly sealed container in a cool, dry place.
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Conclusion
6-methoxy-1-methyl-1H-indazole is a heterocyclic compound of significant interest to the

scientific and pharmaceutical research communities. Its defined structure, which resolves the

tautomeric ambiguity of its parent, combined with the electronic influence of the methoxy group,

makes it a predictable and versatile building block. A clear understanding of its properties,

synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the

rational design of novel small-molecule therapeutics, particularly in the realm of kinase

inhibition and central nervous system disorders. Continued exploration of this and related

scaffolds will undoubtedly contribute to the advancement of modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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